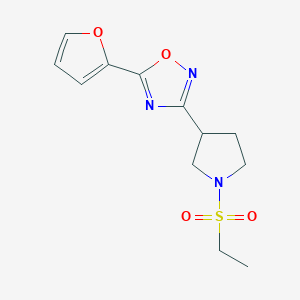

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole

Description

The compound 3-(1-(ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidine ring bearing an ethylsulfonyl group and at the 5-position with a furan-2-yl moiety. This scaffold is of interest in medicinal and agrochemical research due to the oxadiazole ring's metabolic stability and the versatility of pyrrolidine-based modifications .

Properties

IUPAC Name |

3-(1-ethylsulfonylpyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-2-20(16,17)15-6-5-9(8-15)11-13-12(19-14-11)10-4-3-7-18-10/h3-4,7,9H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWYPNSQELIQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation of the pyrrolidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Products may include furanones, carboxylic acids, and aldehydes.

Reduction: Products may include amines, alcohols, and hydrocarbons.

Substitution: Products may include sulfonamides, thioethers, and ethers.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazoles possess activity against various bacterial strains, including resistant strains, making them potential candidates for new antibiotic therapies .

2. Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

3. Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The ethylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole exhibited significant inhibitory activity compared to control compounds, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis at micromolar concentrations. The study suggested that this compound could be developed into a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism of action of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and selected analogs:

*Estimated based on molecular formula.

Key Observations

Electronic Effects :

- The ethylsulfonyl group in the target compound enhances polarity and may improve solubility in polar solvents compared to analogs with lipophilic substituents like phenylethyl (e.g., 1a ) .

- The furan-2-yl group provides electron-rich aromaticity, contrasting with electron-deficient pyridazinyl (e.g., 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole ) .

Biological Activity: Compounds like 1a and 1b () with pyridyl or phenylethyl substituents have demonstrated antiviral activity, suggesting that aromatic groups at the 5-position may enhance target binding .

Metabolic Stability :

- The ethylsulfonyl group in the target compound likely confers resistance to oxidative metabolism compared to analogs with ester or amide linkages (e.g., pyrazole-carbonyl in ) .

Stereochemical Considerations: In analogs like 1a and 1b, stereochemistry (3R vs. 3S) significantly impacts biological activity .

Biological Activity

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidine ring and an oxadiazole moiety. The molecular formula is , with a molecular weight of 286.33 g/mol. The functional groups present contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ethylsulfonyl group enhances the compound's solubility and bioavailability, while the furan and oxadiazole rings are known for their roles in modulating enzymatic activities and receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles show broad-spectrum activity against bacteria, fungi, and protozoa. Specifically, the compound has shown promising results against Plasmodium falciparum, indicating potential antimalarial properties .

Anticancer Activity

The oxadiazole derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. For instance, certain oxadiazole derivatives have been reported to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

Compounds with an oxadiazole structure have also been linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Antimalarial Efficacy : A study screening various oxadiazole derivatives found that compounds with specific substitutions exhibited IC50 values below 1 µM against P. falciparum, suggesting strong antimalarial potential .

- Anticancer Research : In vitro studies on oxadiazole derivatives indicated significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased solubility and potency |

| Variation in furan substituents | Altered binding affinity to targets |

| Changes in pyrrolidine structure | Enhanced selectivity towards specific enzymes |

Q & A

Basic: What are the common synthetic routes for synthesizing 3-(1-(ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Preparation of the oxadiazole core via cyclization of a nitrile precursor with hydroxylamine under reflux conditions (e.g., ethanol, 80°C, 12 hours).

- Step 2: Functionalization of the pyrrolidine ring through sulfonylation using ethylsulfonyl chloride in dichloromethane with a base like triethylamine to neutralize HCl byproducts .

- Step 3: Coupling of the furan-2-yl moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct substitution reactions .

Key Characterization Tools: - NMR Spectroscopy: Confirms regiochemistry of the oxadiazole ring (e.g., δ 8.2–8.5 ppm for furan protons, δ 3.5–4.0 ppm for pyrrolidine protons) .

- Mass Spectrometry (MS): Validates molecular weight (expected [M+H]+ ~335 g/mol) .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on complementary analytical techniques:

- 1H/13C NMR: Assigns proton environments (e.g., furan C-H protons at ~7.5 ppm, sulfonyl group deshielding adjacent pyrrolidine protons) .

- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, C=N stretch in oxadiazole at 1600–1650 cm⁻¹) .

- X-ray Crystallography: Resolves 3D geometry (if crystals are obtainable), critical for confirming the stereochemistry of the pyrrolidine ring .

Advanced: How can computational methods optimize the synthesis and predict molecular interactions?

Methodological Answer:

- Density Functional Theory (DFT): Models transition states to optimize reaction conditions (e.g., solvent polarity, temperature) for sulfonylation or cyclization steps .

- Molecular Docking: Predicts binding affinities to biological targets (e.g., enzymes like COX-2 or kinases) by simulating interactions between the ethylsulfonyl group and hydrophobic pockets .

- ADMET Prediction: Uses tools like SwissADME to forecast pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing furan with thiophene) and compare IC50 values across assays .

- Dose-Response Curves: Validate activity thresholds in cell-based assays (e.g., IC50 <10 µM for anticancer activity) .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., NF-κB or PI3K pathways) .

Advanced: What role does the furan-2-yl moiety play in the compound’s reactivity and bioactivity?

Methodological Answer:

- Electronic Effects: The furan oxygen enhances electron density in the oxadiazole ring, stabilizing interactions with electrophilic enzyme residues .

- Biological Relevance: Furan derivatives exhibit innate antimicrobial activity; coupling with the oxadiazole core may synergize effects against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) .

- Metabolic Stability: Furan rings are prone to oxidative metabolism (e.g., CYP450-mediated), which can be mitigated by substituting with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.